molecular formula C12H13NO3 B12879829 5-Ethoxy-4-methyl-3-phenyloxazol-2(3H)-one

5-Ethoxy-4-methyl-3-phenyloxazol-2(3H)-one

Cat. No.: B12879829
M. Wt: 219.24 g/mol
InChI Key: VRKVMBOQAZADAQ-UHFFFAOYSA-N
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Description

5-Ethoxy-4-methyl-3-phenyloxazol-2(3H)-one (CAS Number: 494779-58-7) is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It belongs to the oxazolone class of heterocyclic compounds, which are recognized as versatile building blocks in organic synthesis and are known to exhibit a wide spectrum of biological activities . Oxazolones are often described as "masked" amino acids due to their reactivity, making them excellent precursors for the preparation of structurally complex molecules, including highly substituted heterocycles, amino acids, and amides . While specific biological data for this particular derivative is limited, oxazolone-based compounds, in general, have been investigated for promising antimicrobial, antifungal, anti-virulence, and anticancer activities in research settings . The exocyclic double bond characteristic of the oxazolone ring provides a key site for nucleophilic attack, allowing for diverse chemical modifications and the construction of novel derivatives for pharmaceutical and materials research . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

5-ethoxy-4-methyl-3-phenyl-1,3-oxazol-2-one

InChI

InChI=1S/C12H13NO3/c1-3-15-11-9(2)13(12(14)16-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

VRKVMBOQAZADAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N(C(=O)O1)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Cyclization of Hippuric Acid Derivatives with Benzaldehydes

One of the most established methods for synthesizing oxazol-2-one derivatives, including analogs of 5-Ethoxy-4-methyl-3-phenyloxazol-2(3H)-one, involves the cyclization of hippuric acid derivatives with substituted benzaldehydes under acidic conditions.

  • Procedure : Hippuric acid derivatives are first prepared by reacting benzoyl chloride with glycine in alkaline medium, followed by acidification to precipitate the hippuric acid derivative.
  • Cyclization : The hippuric acid derivative is then reacted with the appropriate benzaldehyde in polyphosphoric acid at 90°C for about 4 hours, promoting cyclization to form the oxazol-2-one ring system.
  • Isolation : After reaction completion, the mixture is poured into water, and the product is isolated by filtration and recrystallization.

This method is widely used due to its straightforward approach and relatively good yields for substituted oxazolones.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of oxazolones, including 2-phenyl-5(4H)-oxazolone derivatives, which are structurally related to this compound.

  • Catalysts : Use of catalysts such as dodecatungstophosphoric acid, samarium, or ruthenium(III) chloride enhances reaction rates and yields.
  • Reaction Conditions : Hippuric acid and aldehydes or ketones are irradiated under microwave conditions in the presence of acetic anhydride and catalyst, leading to rapid cyclization.
  • Advantages : This method reduces reaction time significantly and improves product yield and purity compared to conventional heating.

Hydrolysis and Decarboxylation of Ethyl Esters

A patented method describes the preparation of 4-methyl-5-ethoxy oxazole derivatives via hydrolysis of ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate followed by decarboxylation.

  • Hydrolysis : The ethyl ester is hydrolyzed under alkaline conditions, followed by acidification to precipitate the corresponding oxazole-2-carboxylic acid.
  • Decarboxylation : Heating induces decarboxylation to yield the target 5-ethoxy-4-methyl oxazole compound.
  • Process Optimization : The method addresses issues such as low solubility, high energy consumption, and long reaction times by optimizing reaction temperature and phase conditions to improve yield and safety.

Detailed Reaction Conditions and Yields

Method Starting Materials Conditions Catalysts/Acids Used Reaction Time Yield (%) Notes
Cyclization of Hippuric Acid + Benzaldehyde Hippuric acid derivatives + benzaldehydes Polyphosphoric acid, 90°C Polyphosphoric acid 4 hours Moderate to High Classical method, good for substituted oxazolones
Microwave-Assisted Synthesis Hippuric acid + aldehydes/ketones Microwave irradiation, acetic anhydride Dodecatungstophosphoric acid, samarium, RuCl3 Minutes to 1 hour High Rapid, energy-efficient, improved purity
Hydrolysis and Decarboxylation Ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate Alkaline hydrolysis, acidification, heating None specified Several hours High Optimized for industrial scale, safer process

Research Findings and Comparative Analysis

  • The classical cyclization method remains a reliable approach for synthesizing oxazolones with various substitutions, including phenyl and ethoxy groups, but requires longer reaction times and careful control of acidic conditions to avoid decomposition.
  • Microwave-assisted synthesis offers a significant advantage in reducing reaction time and improving yields, making it suitable for rapid library synthesis in medicinal chemistry.
  • The patented hydrolysis-decarboxylation method provides an industrially viable route with improved process safety and energy efficiency, addressing common issues such as product decomposition and solvent use.
  • The presence of the phenyl group in this compound enhances its potential biological activity, which motivates the development of efficient synthetic routes to facilitate further pharmacological studies.

Summary Table of Preparation Methods

Aspect Cyclization of Hippuric Acid Microwave-Assisted Synthesis Hydrolysis-Decarboxylation Method
Reaction Type Acid-catalyzed cyclization Microwave-assisted cyclization Hydrolysis followed by decarboxylation
Key Reagents Hippuric acid, benzaldehyde Hippuric acid, aldehydes, acetic anhydride Ethyl ester of oxazole carboxylate
Catalyst/Acid Polyphosphoric acid Dodecatungstophosphoric acid, samarium, RuCl3 None specified
Reaction Time ~4 hours Minutes to 1 hour Several hours
Yield Moderate to high High High
Scalability Moderate Moderate High (industrial scale)
Advantages Well-established, versatile Fast, energy-efficient Safe, low solvent use, stable process
Limitations Longer reaction time, acidic conditions Requires microwave equipment Requires careful temperature control

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-4-methyl-3-phenyloxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against a range of bacterial strains. A study evaluated the structure-activity relationship (SAR) of various derivatives of 2-phenyloxazol-5(4H)-ones, including 5-Ethoxy-4-methyl-3-phenyloxazol-2(3H)-one. Key findings include:

  • Increased Potency : Modifications to the compound's structure can enhance its antibacterial activity. For instance, the introduction of a 4-methoxy group resulted in a two-fold increase in activity against Staphylococcus aureus , Staphylococcus epidermidis , and Pseudomonas aeruginosa .
  • Broad Spectrum : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, retaining effectiveness against strains such as Klebsiella pneumoniae and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainActivity LevelModification Impact
Staphylococcus aureusHigh2-fold increase with 4-methoxy group
Staphylococcus epidermidisHighRetained activity with modifications
Pseudomonas aeruginosaModerateImproved with specific substitutions
Klebsiella pneumoniaeModerateMaintained activity
Escherichia coliVariableDecreased activity with some modifications

Anticancer Properties

Research indicates that this compound may possess anticancer properties. The compound's ability to inhibit cancer cell proliferation has been observed in various studies:

  • Cell Line Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential for development as an anticancer agent .
  • Mechanism of Action : The exact mechanism remains under investigation, but it is believed that the oxazole ring plays a crucial role in modulating cellular pathways associated with cancer growth and survival.

Drug Discovery and Development

The structural versatility of this compound makes it an attractive candidate for further drug development:

  • Lead Compound : Its biological activities position it as a lead compound for developing new antimicrobial and anticancer agents. Ongoing research aims to optimize its efficacy and reduce potential side effects .
  • Pharmacological Potential : Given its promising activity profiles, further exploration into its pharmacokinetics and pharmacodynamics is essential for assessing its viability as a therapeutic agent.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • A study published in Molecules detailed the synthesis of various oxazole derivatives and their biological evaluations, highlighting the impact of structural modifications on antimicrobial potency .
  • Another research article focused on the anticancer potential of oxazole derivatives, including this compound, demonstrating significant cytotoxic effects against several cancer cell lines .

Mechanism of Action

The mechanism of action of 5-Ethoxy-4-methyl-3-phenyloxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-ethoxy-4-methyl-3-phenyloxazol-2(3H)-one with analogous heterocyclic compounds, focusing on structural features, synthetic pathways, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
This compound Oxazolone 5-ethoxy, 4-methyl, 3-phenyl Not reported High lipophilicity, moderate stability
(5E)-2-(4-Ethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Thiazolo-triazol-one 4-ethoxyphenyl, 3-methoxybenzyl 379.4 Low water solubility, UV activity
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Pyrazolone 5-methyl, 2-phenyl ~188.2 Crystalline, polar, TLC-validated purity
4-(Tetrazolyl)-pyrazole derivatives Pyrazole-tetrazole Coumarin, phenyl, acetyl ~450–500 High thermal stability, bioactivity

Biological Activity

5-Ethoxy-4-methyl-3-phenyloxazol-2(3H)-one is a compound belonging to the oxazolone family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its antibacterial, antifungal, anticancer, anti-inflammatory, and other pharmacological properties based on various research findings.

Chemical Structure and Properties

This compound features an oxazolone ring with ethoxy and methyl substituents, providing a unique chemical scaffold that influences its biological interactions. The presence of the phenyloxazole moiety enhances its potential for various biological activities.

Antibacterial Activity

Research indicates that compounds within the oxazolone class exhibit significant antibacterial properties. For instance, studies have shown that derivatives similar to this compound demonstrate potent activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (µg/mL)
OBS 9bStaphylococcus aureus16
OBS 9aEscherichia coli32
OBS 9fPseudomonas aeruginosa64

The introduction of different substituents on the oxazolone ring can enhance or diminish antibacterial activity. For example, the incorporation of electron-withdrawing groups has been observed to improve potency against certain bacterial strains while reducing activity against others .

Antifungal Activity

In addition to antibacterial effects, this compound exhibits promising antifungal properties. A study evaluating various derivatives found that specific compounds showed significant fungicidal activity against pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea.

CompoundFungal StrainIC50 (mg/L)
5fSclerotinia sclerotiorum28.9
5gColletotrichum fragariae62.2

These findings suggest that structural modifications can lead to enhanced antifungal efficacy, making these compounds potential candidates for agricultural applications .

Anticancer Activity

The anticancer potential of oxazolone derivatives has also been explored. Certain studies indicate that these compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. For example, compounds derived from the oxazolone scaffold have been shown to affect various cancer cell lines significantly.

Anti-inflammatory and Other Activities

Beyond antibacterial and antifungal activities, this compound has demonstrated anti-inflammatory properties. Research suggests that these compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them potential therapeutic agents for inflammatory diseases.

Case Studies

  • Antibacterial Efficacy : A case study involving the testing of several oxazolone derivatives revealed that modifications at the phenyl position significantly affected their antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae. The most effective derivatives had substitutions that enhanced lipophilicity and electronic properties.
  • Fungicidal Activity : Another study focused on the synthesis of pyrimidine amides containing phenyloxazole moieties found that specific derivatives exhibited higher antifungal activity than commercial fungicides like hymexazol, suggesting a viable alternative for crop protection .

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